molecular formula C21H17N3O5 B2954540 furan-2-yl(3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 923233-77-6

furan-2-yl(3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No.: B2954540
CAS No.: 923233-77-6
M. Wt: 391.383
InChI Key: RZFMJLMBANXTHF-UHFFFAOYSA-N
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Description

Furan-2-yl(3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C21H17N3O5 and its molecular weight is 391.383. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, including furan-2-yl-based compounds. These compounds were evaluated for their anti-inflammatory and antibacterial activities. The microwave irradiation method provided higher yields, was environmentally friendly, and required less reaction time compared to conventional heating methods. Among the synthesized compounds, specific derivatives exhibited the highest in vivo anti-inflammatory activity, and some showed potent antibacterial activity. The study also included in silico predictions of toxicities and drug score profiles, suggesting that these compounds could serve as molecular templates for anti-inflammatory activity (Ravula et al., 2016).

Novel Synthesis Approaches

Reddy et al. (2012) presented a novel Prins cyclization method for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives from (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol and different aldehydes, achieving good yields and high selectivity. This method marked the first synthesis of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via Prins cyclization (Reddy et al., 2012).

Antibacterial and Antifungal Activities

Joshi et al. (2010) synthesized a series of new pyrrolylnaphtho[2,1-b]furan derivatives, including furan-2-yl-based compounds, and evaluated their antibacterial and antifungal activities. The compounds exhibited moderate activity, highlighting their potential as antimicrobial agents (Joshi et al., 2010).

Anticancer and Antitubercular Activities

Radhika et al. (2020) designed and synthesized a novel series of pyrazoline-incorporated isoxazole derivatives, characterized by various spectroscopic techniques. These compounds were evaluated for anticancer activity against human breast cancer cell lines and antitubercular activity against H37Rv and multidrug-resistant strains. Notably, one compound showed significant activity with IC50 values ranging from 3–4 µg/mL against cancer cell lines and exhibited significant activity in antitubercular assays (Radhika et al., 2020).

Properties

IUPAC Name

furan-2-yl-[5-(3-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-28-17-8-3-5-14(12-17)18-13-19(15-6-2-7-16(11-15)24(26)27)23(22-18)21(25)20-9-4-10-29-20/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFMJLMBANXTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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